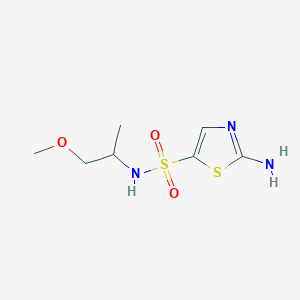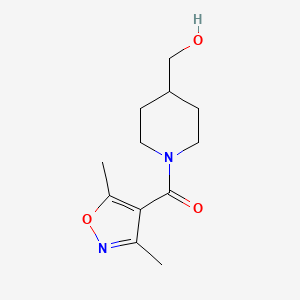
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
“(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound used in diverse scientific research. Its unique structure enables investigations into various fields, from medicinal chemistry to materials. The molecular formula of this compound is C12H18N2O3 and it has a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on the Synthesis and Characterization of Piperidine and Isoxazole Derivatives
Studies have developed methodologies for synthesizing piperidine and isoxazole derivatives with potential applications in medicinal chemistry. For instance, Zheng Rui explored the synthesis of piperidin-4-yl methanone hydrochloride derivatives, highlighting a process that affords reasonable yields and easily identifiable structures through spectroscopic techniques (Zheng Rui, 2010). Similarly, S. Naveen et al. synthesized a compound with the isoxazole and piperidine structural motifs, further characterizing it through X-ray diffraction to understand its crystal and molecular structure (S. Naveen et al., 2015).
Antimicrobial Activity
Evaluation of Antimicrobial Properties
Patel et al. synthesized new pyridine derivatives incorporating piperazine and benzothiazole units, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This underscores the potential of these derivatives in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Structural Studies
Crystal and Molecular Structure Analyses
Extensive structural studies have been conducted to elucidate the crystal and molecular structures of related compounds. For example, Revathi et al. described the crystal structure of a piperidin-1-yl methanone adduct, detailing the intermolecular interactions and conformational details (B. Revathi et al., 2015). Karthik et al. also contributed by characterizing the thermal, optical, and structural properties of a compound involving piperidin-4-yl methanone oxime, revealing insights into its stability and electronic properties (C. S. Karthik et al., 2021).
Hirshfeld Surface Analysis
Hirshfeld Surface Analysis for Intermolecular Interaction Investigation
Studies like those by Govindhan et al. have applied Hirshfeld surface analysis to understand the intermolecular interactions within the crystal structures of synthesized compounds, aiding in the assessment of their stability and potential biological interactions (M. Govindhan et al., 2017).
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHUNJHGQCRSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





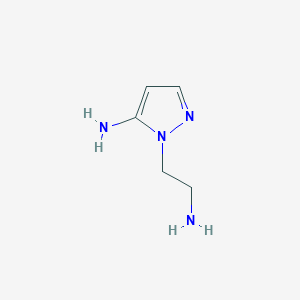
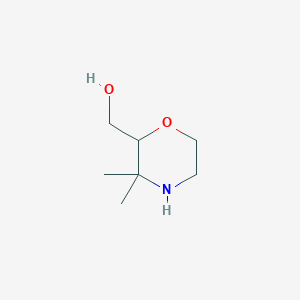


![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)

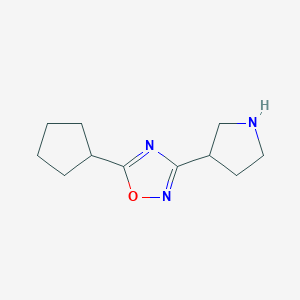
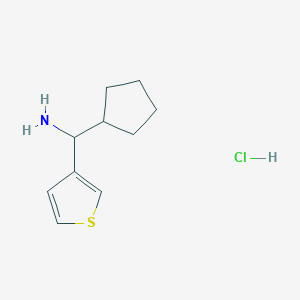
![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
